molecular formula C20H22N2O4 B247899 [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Cat. No. B247899
M. Wt: 354.4 g/mol
InChI Key: XWEVRIHCRIPZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone, also known as MBPM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely studied for its potential use in the development of new drugs due to its unique properties and mechanisms of action. In

Scientific Research Applications

[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone has been extensively studied for its potential use in the development of new drugs. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and depression. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is not fully understood, but it is believed to act through the modulation of several biological pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, it has been shown to inhibit the activity of certain proteins involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the development of cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone in lab experiments is its high purity and stability. This makes it an ideal compound for use in drug development studies. However, one of the limitations of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone. One potential area of research is the development of new drugs based on the structure of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone. Additionally, further studies are needed to fully understand the mechanism of action of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone and its potential applications in the treatment of various diseases. Finally, studies are needed to optimize the synthesis method of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone to improve yields and purity.

Synthesis Methods

The synthesis of [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product, [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone. This synthesis method has been optimized to ensure high yields and purity of the compound.

properties

Product Name

[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H22N2O4/c1-25-16-7-5-6-15(14-16)19(23)21-10-12-22(13-11-21)20(24)17-8-3-4-9-18(17)26-2/h3-9,14H,10-13H2,1-2H3

InChI Key

XWEVRIHCRIPZRT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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